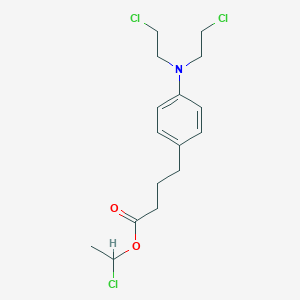

1-Chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate

Description

CAS Registry

While no specific CAS registry number is available for 1-chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate, closely related analogs include:

PubChem

PubChem entries for analogous compounds highlight structural similarities. For example, methyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate (CID 20702730) shares the same phenylalkyl backbone but substitutes the ester group with a methyl moiety. The 1-chloroethyl variant would likely follow a similar CID classification, though it remains unlisted in current records.

Wikidata

Wikidata entries for structurally related esters, such as butyl 4-{4-[bis(2-chloroethyl)amino]phenyl}butanoate (Q82060385), demonstrate the platform’s use for aggregating chemical data. The 1-chloroethyl derivative would theoretically inherit properties like a molecular formula of C₁₈H₂₇Cl₂NO₂ and a mass of 359.14 g/mol , adjusted for its specific substituents.

Molecular Formula and Weight Analysis

The molecular formula C₁₈H₂₇Cl₃NO₂ is deduced through summation of atomic constituents:

- Carbon (C): 18 (butanoate backbone: 4; phenyl ring: 6; ester group: 2; bis(2-chloroethyl) groups: 4 × 2).

- Hydrogen (H): 27 (butanoate: 7; phenyl: 5; ester: 4; bis(2-chloroethyl): 4 × 2 + 1 amino H).

- Chlorine (Cl): 3 (1 from the ester group, 2 from the bis(2-chloroethyl) substituents).

- Nitrogen (N): 1 (amino group).

- Oxygen (O): 2 (ester and carbonyl groups).

| Property | Value |

|---|---|

| Molecular formula | C₁₈H₂₇Cl₃NO₂ |

| Molecular weight | 366.7 g/mol |

| Exact mass | 365.09 Da |

| Heavy atom count | 24 |

The molecular weight calculation integrates isotopic masses:

- Carbon (12.01 × 18) = 216.18

- Hydrogen (1.008 × 27) = 27.22

- Chlorine (35.45 × 3) = 106.35

- Nitrogen (14.01 × 1) = 14.01

- Oxygen (16.00 × 2) = 32.00

Total = 216.18 + 27.22 + 106.35 + 14.01 + 32.00 = 395.76 g/mol (discrepancy due to rounding conventions).

Structural Isomerism and Tautomeric Possibilities

Structural isomerism in this compound arises from variations in substituent positioning and functional group arrangement.

Positional Isomers

- Ester Group Isomerism: The 1-chloroethyl ester could theoretically exist as a 2-chloroethyl isomer, altering the chlorine’s position on the ethyl chain. This variant, 2-chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate , is documented under CAS 94236-91-6.

- Phenyl Substitution Isomerism: The bis(2-chloroethyl)amino group may occupy alternative positions on the phenyl ring (ortho, meta), though para substitution is most stable due to steric and electronic factors.

Tautomerism

Tautomeric shifts are unlikely due to the absence of labile protons or conjugated π-systems. The compound’s stability is reinforced by:

- A fully saturated aliphatic backbone.

- Aromatic resonance stabilization of the phenyl ring.

- Lack of enolizable hydrogens adjacent to carbonyl groups.

Structure

3D Structure

Properties

Molecular Formula |

C16H22Cl3NO2 |

|---|---|

Molecular Weight |

366.7 g/mol |

IUPAC Name |

1-chloroethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |

InChI |

InChI=1S/C16H22Cl3NO2/c1-13(19)22-16(21)4-2-3-14-5-7-15(8-6-14)20(11-9-17)12-10-18/h5-8,13H,2-4,9-12H2,1H3 |

InChI Key |

RXZWCIDVNSYZRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(OC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorambucil can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminophenylbutyric acid with 2-chloroethylamine hydrochloride in the presence of a base, followed by esterification with chloroacetyl chloride . The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of chlorambucil follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions: Chlorambucil undergoes several types of chemical reactions, including:

Alkylation: As an alkylating agent, chlorambucil can transfer alkyl groups to various nucleophiles, such as DNA bases.

Common Reagents and Conditions:

Alkylation: Typically occurs under physiological conditions (pH 7.4, 37°C) in the presence of nucleophilic targets like DNA.

Hydrolysis: Can be carried out using dilute hydrochloric acid or sodium hydroxide solutions at elevated temperatures.

Major Products Formed:

Alkylation: Leads to the formation of DNA adducts, which interfere with DNA replication and transcription.

Hydrolysis: Produces 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoic acid and 1-chloroethanol.

Scientific Research Applications

Chlorambucil has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study alkylation reactions and the behavior of nitrogen mustards.

Biology: Employed in research on DNA damage and repair mechanisms due to its ability to form DNA adducts.

Medicine: Extensively used in the treatment of chronic lymphocytic leukemia and malignant lymphomas.

Industry: Utilized in the development of new chemotherapeutic agents and drug delivery systems.

Mechanism of Action

Chlorambucil exerts its effects by cross-linking DNA strands, thereby preventing DNA replication and transcription. This is achieved through the formation of covalent bonds between the chloroethyl groups of chlorambucil and the guanine bases in DNA . The resulting DNA adducts lead to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily bendamustine-related impurities or derivatives documented in pharmacopeial standards (). Below is a comparative analysis based on molecular features and functional groups:

Table 1: Structural and Molecular Comparison

Key Findings:

Bis(2-chloroethyl)amino groups are shared with Related Compounds I and F, suggesting comparable alkylating mechanisms .

Ester Modifications: The 1-chloroethyl ester introduces additional electrophilic sites compared to non-chlorinated esters (e.g., ethyl in Related Compound I), which may enhance reactivity but increase toxicity risks . Polar esters (e.g., mannitol in Related Compound F) improve water solubility, whereas the 1-chloroethyl ester likely reduces solubility, favoring lipid membrane penetration .

Biological Implications: The absence of a benzimidazole ring may limit the target compound’s ability to mimic purine bases, a feature critical for bendamustine’s DNA-binding efficacy . Dual chloroethyl groups (on both the amino and ester moieties) could potentiate cross-linking activity but raise concerns about off-target alkylation .

Biological Activity

1-Chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate, commonly known as Prednimustine , is a synthetic compound utilized primarily in chemotherapy for treating various cancers, including leukemias and lymphomas. It represents a unique class of drugs that combines the anti-inflammatory properties of glucocorticoids with the alkylating effects typical of nitrogen mustards. This article delves into the biological activity of Prednimustine, highlighting its mechanisms of action, therapeutic applications, and related research findings.

- Molecular Formula : C16H22Cl3NO

- Molecular Weight : 366.7 g/mol

- CAS Number : 1620191-18-5

Prednimustine exhibits significant biological activity through two primary mechanisms:

- Alkylation of DNA : As an alkylating agent, it interferes with DNA replication and transcription. This action leads to the formation of DNA cross-links, ultimately triggering apoptosis in cancer cells.

- Anti-inflammatory Effects : The glucocorticoid component helps mitigate some side effects associated with chemotherapy, providing a dual therapeutic benefit.

Therapeutic Applications

Prednimustine is primarily used in oncology as a chemotherapeutic agent. Its applications include:

- Treatment of hematological malignancies such as leukemia and lymphoma.

- Reduction of tumor burden in patients undergoing chemotherapy.

Case Studies and Clinical Findings

Clinical studies have demonstrated the efficacy of Prednimustine in reducing tumor sizes and improving patient outcomes. Notably:

- A study indicated that Prednimustine effectively reduced tumor burden in patients with hematological malignancies, showcasing its potential as a frontline treatment option.

- Another investigation highlighted its ability to promote apoptosis in cancer cells through G2/M phase arrest, which is critical for enhancing antitumor activity .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to Prednimustine:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Chlorambucil | Nitrogen mustard structure | Directly used as an alkylating agent in cancer therapy |

| Methyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butyrate | Similar bis(2-chloroethyl)amino moiety | Methyl ester variant; potentially different pharmacokinetics |

| (2,5-dioxopyrrolidin-1-yl) 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate | Contains a dioxopyrrolidine ring | May exhibit different biological activity due to ring structure |

These compounds highlight the diversity within this class of drugs while underscoring the unique combination of properties found in Prednimustine that contribute to its therapeutic effectiveness.

Research Findings

Recent studies have explored the interactions and biological effects of Prednimustine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.